Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-
Overview
Description
Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety. This compound has gained significant attention due to its versatile applications in various fields, including industrial and synthetic organic chemistry, medicinal chemistry, and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-quinoline, can be achieved through several classical methods such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach protocols . These methods involve the use of various starting materials and reaction conditions to construct the quinoline scaffold. For example, the Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient, environmentally friendly, and scalable for large-scale production. For instance, the use of ionic liquids as solvents can enhance reaction rates and yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of quinoline derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline derivatives can yield quinoline N-oxides, while reduction can produce dihydroquinolines . Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the quinoline ring .
Scientific Research Applications
Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- has numerous scientific research applications across different fields :
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways . For instance, quinoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and quinoline N-oxides . These compounds share the quinoline scaffold but differ in their functional groups and chemical properties. For example:
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which imparts different reactivity and biological activities compared to 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-quinoline.
Quinoline N-oxides: These derivatives have an oxygen atom bonded to the nitrogen in the quinoline ring, resulting in distinct chemical behavior and applications.
Properties
IUPAC Name |
phenyl-(2,2,4-trimethylquinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-13-19(2,3)20(17-12-8-7-11-16(14)17)18(21)15-9-5-4-6-10-15/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQHAILCXWLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351351 | |
Record name | Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10446-90-9 | |
Record name | Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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